4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide
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Overview
Description
4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide is a complex organic compound with the molecular formula C22H19N5O This compound is notable for its unique structure, which includes a pyrido[1,2-a]benzimidazole core, a cyano group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the cyano group and the amide linkage. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the amide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile involved.
Scientific Research Applications
4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenylacetamide
- **4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzoic acid
Uniqueness
Compared to similar compounds, 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide stands out due to its specific structural features, such as the presence of the amide linkage and the cyano group. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-3-16-13(2)17(12-23)22-26-18-6-4-5-7-19(18)27(22)21(16)25-15-10-8-14(9-11-15)20(24)28/h4-11,25H,3H2,1-2H3,(H2,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPJOKJOAVLOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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